

A Comparative Guide to Bioanalytical Methods for Daclatasvir: Linearity and Range Determination

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Compound of Interest

Compound Name: *Daclatasvir-13C2,d6*

Cat. No.: *B15582057*

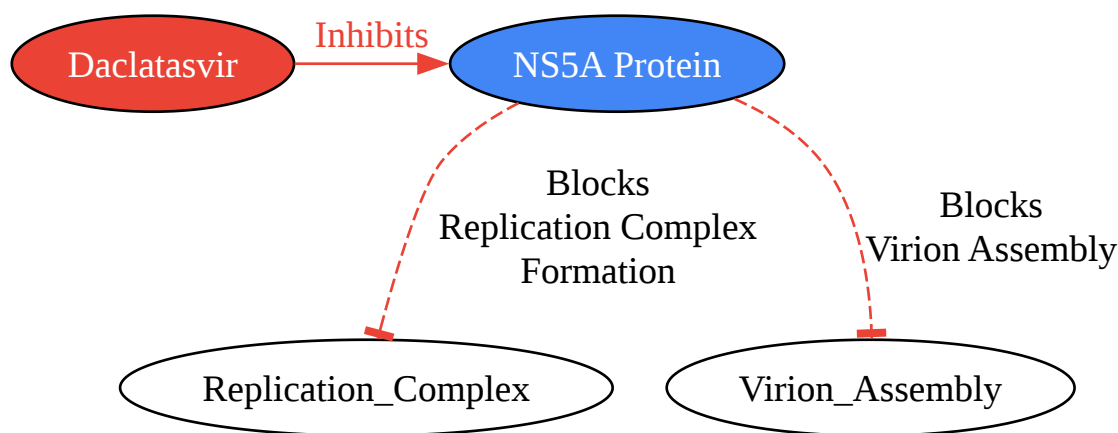
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various bioanalytical methods for the quantification of Daclatasvir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). The focus is on the critical validation parameters of linearity and range. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, from routine quality control to clinical pharmacokinetic studies.

Mechanism of Action of Daclatasvir

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key phosphoprotein essential for viral RNA replication and virion assembly.^[1] By binding to the N-terminus of NS5A, Daclatasvir obstructs the protein's interaction with host cell components and viral RNA, thereby preventing the formation of the viral replication complex.^[1] This inhibition disrupts the hyperphosphorylation of NS5A, a crucial step for the assembly and release of new, infectious viral particles.^[1] Modeling studies suggest that Daclatasvir has two distinct modes of action, efficiently blocking both viral RNA synthesis and virion assembly/secretion.^[2]



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Caption: General workflow for a bioanalytical method validation.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. natap.org [natap.org]
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